molecular formula C17H30N2O B1288126 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol CAS No. 924868-91-7

2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol

Cat. No.: B1288126
CAS No.: 924868-91-7
M. Wt: 278.4 g/mol
InChI Key: AXCAGFCIWIIIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol involves several steps. The synthetic route typically includes the alkylation of a benzene derivative with dimethylamine and subsequent functionalization to introduce the 1-methylbutyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding quinones, while reduction may yield amine derivatives .

Scientific Research Applications

2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include modulation of signal transduction pathways and alteration of cellular processes .

Comparison with Similar Compounds

2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,6-bis[(dimethylamino)methyl]-4-pentan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O/c1-7-8-13(2)14-9-15(11-18(3)4)17(20)16(10-14)12-19(5)6/h9-10,13,20H,7-8,11-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCAGFCIWIIIHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=CC(=C(C(=C1)CN(C)C)O)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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